6-Amino-3,3-dimethylindolin-2-one
Overview
Description
6-Amino-3,3-dimethylindolin-2-one (CAS# 100510-65-4) is a versatile reactant used in the preparation of selective and potent aminoisoquinoline derivatives as inhibitors of the mutant B-Raf pathway . It is also used in the synthesis of pentacyclic aurora kinase inhibitors .
Molecular Structure Analysis
The molecular formula of this compound is C10H12N2O . Its molecular weight is 176.22 . The compound’s structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 176.22 and a molecular formula of C10H12N2O . The boiling point is 366.6 ℃ at 760 mmHg, and the density is 1.161 g/cm^3 .Scientific Research Applications
1. Neurotransmitter Systems and Brain Chemistry
6-Amino-3,3-dimethylindolin-2-one's derivatives have been instrumental in the study of neurotransmitter systems, particularly in understanding the chemistry of behavior and neurotransmission. Brain microdialysis techniques, often used with these derivatives, help determine extracellular concentrations of neurotransmitters such as dopamine, noradrenaline, serotonin, acetylcholine, and certain amino acids in live, conscious animals. This has significantly advanced our understanding of the biochemistry of behavior, stress, sexual and maternal behaviors, and the sleep-awake cycle. The technique's versatility makes it a promising method for behavioral research, providing insights into the intricate workings of the brain and its chemistry (Westerink et al., 1995).
2. Molecular Biology and Biochemistry
The compound and its related derivatives have been utilized in molecular biology and biochemistry research, notably in peptide synthesis and studying peptide structures. The paramagnetic amino acid TOAC (a derivative of this compound) is the first spin label probe incorporated in peptides via a peptide bond. It's used to analyze backbone dynamics and peptide secondary structure, with EPR spectroscopy being a common technique in these studies. These studies provide invaluable insights into peptide-protein and peptide-nucleic acid interactions, potentially contributing to our understanding of complex biological processes and diseases (Schreier et al., 2012).
3. Medicinal Chemistry
In medicinal chemistry, this compound derivatives have been crucial in developing therapeutic compounds. They are pivotal in synthesizing and transforming functionalized β-amino acid derivatives, which are significant due to their biological relevance and impact on drug research. Various metathesis reactions are employed to access alicyclic β-amino acids and other densely functionalized derivatives, offering versatile and stereocontrolled methodologies. This has led to the creation of novel molecular entities with potential therapeutic uses (Kiss et al., 2018).
4. Environmental Science
The compound's derivatives also find applications in environmental science, particularly in treating particulate and dissolved contaminants. Chitosan, which possesses primary amino groups, is used for the chelation of metal ions and the coagulation of negatively charged contaminants. Its unique properties make it effective in treating various suspensions and solutions, contributing significantly to environmental cleanup efforts (Guibal et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Indolin-2-one derivatives have been found to exhibit anti-inflammatory activity .
Mode of Action
It’s worth noting that certain 3-substituted-indolin-2-one derivatives have shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor (tnf)-α and interleukin (il)-6 in a concentration-dependent manner .
Biochemical Pathways
It has been reported that certain 3-substituted-indolin-2-one derivatives can inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .
Result of Action
Certain 3-substituted-indolin-2-one derivatives have shown to inhibit the nitric oxide production related to inflammation, suppressing the production of tnf-α and il-6 .
Properties
IUPAC Name |
6-amino-3,3-dimethyl-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWARVYFPBLDOAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544514 | |
Record name | 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100510-65-4 | |
Record name | 6-Amino-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100510-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.